Ethyl 5-amino-3-ethylthiophene-2-carboxylate
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Overview
Description
2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) is an organic compound with a complex structure that includes a thiophene ring, an amino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) typically involves the esterification of 2-thiophenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The amino group is introduced through a subsequent reaction, often involving the use of an amine source under controlled conditions to achieve the desired substitution on the thiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid, 5-ethyl-, ethyl ester: Similar structure but lacks the amino group.
2-Thiophenecarboxylicacid, 5-[(3R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxybutyl]-, ethylester: More complex structure with additional functional groups
Uniqueness
2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) is unique due to the presence of both an amino group and an ethyl ester group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
Ethyl 5-amino-3-ethylthiophene-2-carboxylate (EETC) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EETC, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
EETC belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is C9H11NO2S, with a molecular weight of approximately 185.25 g/mol. The presence of an amino group and a carboxylate functional group contributes to its reactivity and biological potential.
The biological activity of EETC is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : EETC may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Receptor Binding : The compound can bind to specific receptors, influencing signal transduction pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Research indicates that EETC exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death.
Anticancer Activity
EETC has shown promising anticancer activity in several studies:
- In Vitro Studies : EETC was tested on various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicated significant cytotoxic effects, with IC50 values ranging from 20 nM to 130 nM depending on the cell line tested .
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Case Study: Comparative Analysis
A comparative study evaluated EETC against other thiophene derivatives. Results indicated that EETC outperformed several analogs in inhibiting cancer cell proliferation, suggesting a unique mechanism of action attributable to its specific structural features .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of EETC:
Activity Type | Target Organism/Cell Line | IC50 Value (nM) | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | < 50 | Cell wall disruption |
Anticancer | HeLa | 130 | Induction of apoptosis |
Anticancer | MCF-7 | 80 | Cell cycle arrest |
Anticancer | HepG2 | 20 | Inhibition of proliferation |
Comparative Studies with Similar Compounds
EETC's structure allows for comparisons with other thiophene derivatives that possess similar functional groups:
- Mthis compound : This compound has shown lower cytotoxicity compared to EETC in various cancer cell lines, indicating that the ethyl group in EETC may enhance its biological activity.
- Tert-butyl 5-amino-3-ethylthiophene-2-carboxylate : While also exhibiting antimicrobial properties, this derivative did not demonstrate the same level of anticancer activity as EETC.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
ethyl 5-amino-3-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-3-6-5-7(10)13-8(6)9(11)12-4-2/h5H,3-4,10H2,1-2H3 |
InChI Key |
BSXJUCPZNADKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1)N)C(=O)OCC |
Origin of Product |
United States |
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